molecular formula C26H27F3N4O6 B2486487 N-(4-acetylphenyl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate CAS No. 1351615-25-2

N-(4-acetylphenyl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate

Cat. No.: B2486487
CAS No.: 1351615-25-2
M. Wt: 548.519
InChI Key: YQVOLNXAKOVKFW-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate is a high-quality small molecule designed for preclinical research and development. The structure, featuring a benzimidazole core and a piperidine moiety, suggests potential for diverse biological activity, making it a compound of interest for investigating novel therapeutic pathways. The specific molecular target, mechanism of action, and detailed research applications for this compound are currently being elucidated. Researchers are encouraged to consult the primary scientific literature for the latest findings. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. For research purposes only. We do not sell to patients.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F3N4O2.C2H2O4/c1-16(32)18-6-8-19(9-7-18)28-22(33)15-30-12-10-17(11-13-30)14-31-21-5-3-2-4-20(21)29-23(31)24(25,26)27;3-1(4)2(5)6/h2-9,17H,10-15H2,1H3,(H,28,33);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVOLNXAKOVKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)CN3C4=CC=CC=C4N=C3C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27F3N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate is a complex compound that has been studied for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Acetylphenyl group : Contributes to lipophilicity and potential interactions with biological targets.
  • Piperidine moiety : Known for its role in enhancing the pharmacological profile of compounds.
  • Trifluoromethyl substitution : Often associated with increased metabolic stability and bioactivity.

Research indicates that the compound may exert its biological effects through various mechanisms:

  • Inhibition of Protein Kinases : It has been suggested that the compound may inhibit specific protein kinases involved in cell signaling pathways, which could lead to reduced cell proliferation in cancerous cells.
  • Antimicrobial Activity : Preliminary studies have shown potential antimicrobial effects against various bacterial strains, attributed to its complex structure that may disrupt bacterial cell membranes.

Biological Activity Overview

Activity Type Details
Anticancer Exhibits cytotoxic effects on cancer cell lines with IC50 values indicating significant potency.
Antimicrobial Demonstrated activity against Gram-positive and Gram-negative bacteria; effective MIC values reported.
Anti-inflammatory Potential to modulate inflammatory pathways, although specific data are limited.

Case Studies and Research Findings

  • Anticancer Activity :
    • In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves activation of caspase pathways leading to programmed cell death.
  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing MIC values as low as 15 µg/mL, indicating promising antibacterial activity compared to standard antibiotics like levofloxacin.
  • Structure-Activity Relationship (SAR) :
    • SAR studies indicate that modifications to the piperidine ring and the introduction of electron-withdrawing groups enhance the compound's biological activity. The trifluoromethyl group is particularly noted for improving potency in both anticancer and antimicrobial assays.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural similarities and distinctions between the target compound and related derivatives:

Compound Name / ID Core Structure Key Substituents Biological Relevance Reference
Target Compound Benzimidazole + Piperidine + Acetamide 4-Acetylphenyl, -CF₃, oxalate counterion Potential kinase inhibition, enhanced solubility -
N-[(4-fluorophenyl)methyl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide () Benzimidazole + Thioacetamide 4-Fluorobenzyl, thioether linkage Antibacterial activity (sulfanyl group may modulate membrane permeability)
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-phenylacetamide derivatives (9a-e, ) Triazole + Benzimidazole + Acetamide Phenoxymethyl-triazole, variable aryl groups on thiazole Enzyme inhibition (docking studies suggest interaction with active sites)
N-[(4E)-arylidene-5-oxo-2-phenylimidazol-1-yl]-2-(2-methylthiazol-4-yl)acetamide () Imidazolone + Thiazole + Acetamide Arylidene group, 2-methylthiazole Antioxidant and moderate antibacterial activity
PA21A050 (Pyrazoleamide, ) Pyrazole + Benzimidazole + Acetamide 4-Chloro-2-fluorophenyl, -CF₃ Antimalarial activity (targets Plasmodium Na+ homeostasis)
Key Observations:
  • The target compound uniquely combines a benzimidazole-piperidine-acetamide scaffold with a 4-acetylphenyl group and oxalate salt, distinguishing it from analogues with triazole () or thiazole () cores.
  • PA21A050 () shares the -CF₃ group and acetamide linkage but replaces benzimidazole with pyrazole, altering target specificity .
Comparison with Other Syntheses:
  • : Uses click chemistry for triazole formation, requiring Cu(I) catalysts .
  • : Relies on pyridine-catalyzed hydrazide-oxazolone coupling for imidazolone-thiazole derivatives .
  • : Employs fluorophenyl and pyrazole intermediates for antimalarial pyrazoleamides .

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:
Synthesis optimization requires systematic adjustments to reaction parameters. For example:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) are often optimal for reactions involving amide bond formation and heterocyclic substitutions .
  • Catalyst use : Transition-metal catalysts (e.g., Pd/C or CuI) may enhance coupling reactions for trifluoromethyl or benzimidazole moieties .
  • Temperature control : Stepwise heating (e.g., 50–80°C for imidazole alkylation) minimizes side reactions .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization using ethanol/water mixtures ensures high purity (>95%) .

Basic: What spectroscopic techniques are most effective for structural elucidation?

Methodological Answer:
A combination of techniques is critical:

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm proton environments (e.g., acetylphenyl signals at δ 2.5–2.7 ppm) and carbon backbone integrity. 2D NMR (e.g., HSQC, HMBC) resolves piperidine and benzimidazole connectivity .
  • Mass spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) verifies molecular formula and detects impurities from incomplete trifluoromethylation .
  • IR spectroscopy : Stretching frequencies (e.g., C=O at ~1650 cm⁻¹, C-F at ~1100 cm⁻¹) validate functional groups .

Advanced: How can researchers design experiments to profile the compound’s bioactivity against enzyme targets?

Methodological Answer:
Bioactivity studies should integrate:

  • Enzyme inhibition assays : Use recombinant enzymes (e.g., kinases or proteases) with fluorogenic substrates. Measure IC50 values via dose-response curves (0.1–100 µM) under physiological pH and temperature .
  • Cellular target engagement : Employ thermal shift assays (TSA) to monitor compound-enzyme binding stability .
  • Counter-screening : Test against structurally related enzymes to assess selectivity (e.g., benzimidazole derivatives vs. non-targeted kinases) .

Advanced: What computational strategies are recommended for predicting binding modes and pharmacokinetics?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the trifluoromethyl-benzimidazole moiety and target active sites (e.g., ATP-binding pockets). Validate with MD simulations (100 ns) to assess binding stability .
  • ADMET prediction : Tools like SwissADME calculate logP (target: 2–4), solubility (ESOL method), and CYP450 inhibition risk. Adjust substituents (e.g., oxalate counterion) to enhance bioavailability .

Advanced: How should researchers resolve contradictions in experimental data (e.g., purity vs. bioactivity discrepancies)?

Methodological Answer:

  • Purity validation : Re-analyze batches via HPLC-MS to detect trace impurities (e.g., unreacted acetamide intermediates) that may antagonize bioactivity .
  • Dose-response reevaluation : Test lower concentrations (nM range) to rule out off-target effects masked at high doses .
  • Structural analogs : Synthesize and compare derivatives (e.g., replacing trifluoromethyl with methyl groups) to isolate structure-activity relationships (SAR) .

Basic: What stability studies are essential for ensuring compound integrity during storage?

Methodological Answer:

  • Accelerated degradation tests : Expose the compound to 40°C/75% RH for 4 weeks. Monitor decomposition via HPLC (e.g., new peaks indicating hydrolysis of the acetamide bond) .
  • Light sensitivity : Store in amber vials and test under UV light (254 nm) to assess photolytic stability of the benzimidazole core .
  • Solution stability : Prepare stock solutions in DMSO and analyze by NMR after 1 week to detect solvent-induced degradation .

Advanced: How can researchers design SAR studies to optimize potency and reduce toxicity?

Methodological Answer:

  • Core modifications : Synthesize analogs with varied substituents (e.g., replacing 4-acetylphenyl with sulfonamide groups) and test in cytotoxicity assays (e.g., HepG2 cells) .
  • Metabolite profiling : Use liver microsomes (human/rat) to identify toxic metabolites (e.g., oxidized piperidine derivatives) and redesign to block metabolic hotspots .
  • In vivo toxicity screening : Conduct acute toxicity studies in rodent models (e.g., 10–100 mg/kg doses) with histopathological analysis of liver/kidney tissues .

Basic: What are the critical parameters for validating synthetic intermediates?

Methodological Answer:

  • Intermediate purity : Monitor via TLC or LC-MS at each step (e.g., after piperidine alkylation or benzimidazole formation) .
  • Functional group tracking : Use FT-IR to confirm successful reactions (e.g., disappearance of NH stretches after acetylation) .
  • Stoichiometric balance : Maintain molar ratios (e.g., 1:1.2 for acetamide coupling) to minimize unreacted starting materials .

Advanced: How can cryo-EM or X-ray crystallography aid in target characterization?

Methodological Answer:

  • Co-crystallization : Soak the compound with purified target proteins (e.g., kinases) and solve structures at 2.0–3.0 Å resolution to visualize binding pockets .
  • Cryo-EM : Use for large complexes (e.g., membrane-bound receptors) to resolve conformational changes induced by compound binding .
  • Electron density maps : Analyze to confirm trifluoromethyl group orientation and hydrogen bonding with key residues (e.g., Asp86 in kinase targets) .

Basic: What analytical methods are recommended for batch-to-batch consistency?

Methodological Answer:

  • HPLC-DAD : Compare retention times and UV spectra (200–400 nm) across batches .
  • Elemental analysis : Validate C, H, N content (±0.3% of theoretical values) .
  • Karl Fischer titration : Ensure residual solvent (e.g., DMF) is <0.1% .

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